molecular formula C9H17BO2 B14391547 2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane CAS No. 89561-40-0

2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane

Cat. No.: B14391547
CAS No.: 89561-40-0
M. Wt: 168.04 g/mol
InChI Key: AGGZNTOCUVNKKN-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound. It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom. The compound also features propan-2-yl and prop-2-en-1-yl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronic esters with diols. One common method is the condensation of a boronic acid with a diol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C to facilitate the formation of the ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronic esters.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.

    Substitution: The propan-2-yl and prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes, and the reactions are conducted under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and various substituted dioxaborinane derivatives. These products have diverse applications in organic synthesis and materials science.

Scientific Research Applications

2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.

    Industry: The compound is utilized in the production of advanced materials, including boron-doped semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles such as hydroxyl or amino groups, making it a versatile reagent in organic synthesis. Additionally, the compound can participate in electron transfer reactions, contributing to its reactivity in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(Propan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
  • 2-(Propan-2-yl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane

Uniqueness

2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of both propan-2-yl and prop-2-en-1-yl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

89561-40-0

Molecular Formula

C9H17BO2

Molecular Weight

168.04 g/mol

IUPAC Name

2-propan-2-yl-5-prop-2-enyl-1,3,2-dioxaborinane

InChI

InChI=1S/C9H17BO2/c1-4-5-9-6-11-10(8(2)3)12-7-9/h4,8-9H,1,5-7H2,2-3H3

InChI Key

AGGZNTOCUVNKKN-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)CC=C)C(C)C

Origin of Product

United States

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